N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide
Description
The compound is a synthetic carboxamide derivative featuring a pyrazole-thiophene hybrid scaffold and a cyclohexenecarboxamide moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-10-14(2)21(20-13)17(16-8-9-23-12-16)11-19-18(22)15-6-4-3-5-7-15/h3-4,8-10,12,15,17H,5-7,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMCLKHLBCKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCC=CC2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a thiophene ring, and a cyclohexenecarboxamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Derived from a diketone and hydrazine through condensation.
- Introduction of the Thiophene Ring : Achieved via cross-coupling reactions using thiophene derivatives.
- Cyclohexenecarboxamide Attachment : Finalized through coupling with appropriate carboxylic acid derivatives under basic conditions.
This synthetic route allows for the precise control of the compound's functional groups, which are critical for its biological activity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.
The presence of the pyrazole and thiophene rings facilitates π–π stacking interactions and hydrophobic interactions, enhancing binding affinity to biological targets .
3.1 Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis induction |
| 5a | SH-SY5Y | 5.00 | Cell cycle arrest |
These studies indicate that compounds with structural similarities to this compound exhibit selective cytotoxicity against glioma cells while sparing healthy cells .
3.2 Antimicrobial Activity
Other research has indicated potential antimicrobial properties of related compounds, suggesting that they may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This activity is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .
Case Study 1: Glioma Treatment
In a study focused on glioma treatment, a derivative similar to this compound was shown to induce significant apoptosis in C6 glioma cells. Flow cytometry analysis revealed that this compound effectively arrested the cell cycle at multiple phases, indicating its potential as an anti-glioma agent .
Case Study 2: Enzyme Interaction
Another investigation assessed the interaction of pyrazole derivatives with human recombinant alkaline phosphatase. The findings demonstrated competitive inhibition, suggesting that these compounds could be developed into therapeutic agents targeting similar enzymes involved in cancer progression .
5. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry. Its unique structural features contribute to its biological activities, including cytotoxic effects against cancer cells and potential antimicrobial properties. Continued exploration of this compound could lead to significant advancements in therapeutic applications.
Scientific Research Applications
The biological applications of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide are diverse:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, docking studies suggest potential inhibition of cancer-related enzymes, such as 5-lipoxygenase (5-LOX), which is implicated in tumor growth and metastasis .
Antimicrobial Properties
Compounds featuring pyrazole and thiophene rings have shown promise as antimicrobial agents. They may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them candidates for further development against resistant strains .
Enzyme Inhibition
The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered physiological responses. This characteristic is valuable in drug design aimed at modulating specific biochemical pathways .
Case Study 1: Anticancer Investigations
In a study focusing on similar pyrazole derivatives, compounds were synthesized and evaluated for their anticancer effects against various cell lines. The results demonstrated significant growth inhibition rates, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Testing
Another investigation explored the antimicrobial activity of thiophene-containing compounds. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, highlighting their potential as new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
For example:
- Pyrazole-thiophene hybrids : These are common in kinase inhibitors (e.g., JAK/STAT or MAPK pathways) but lack direct comparators in the evidence.
Pharmacokinetic/Pharmacodynamic (PK/PD) Data
No empirical PK/PD data (e.g., solubility, LogP, IC50 values) are available for the target compound. By contrast, the thiazole derivatives in include hydroperoxypropan-2-yl substituents, which may enhance oxidative stability but are irrelevant to the target molecule’s structure .
Computational Predictions
Molecular docking or QSAR studies comparing it to analogs are absent .
Proposed Comparative Data Table
Given the absence of direct data, hypothetical comparisons are speculative. Below is a framework for future studies:
Q & A
Basic: What are the key considerations for synthesizing and purifying this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and thiophene moieties via nucleophilic substitution or amidation. Critical steps include:
- Step 1: Reacting 3,5-dimethylpyrazole with a thiophen-3-yl ethyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate .
- Step 2: Cyclohex-3-enecarboxamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Monitor reactions via TLC and confirm structures using and .
Basic: Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- : Identifies proton environments, e.g., cyclohexene protons (δ 5.6–5.8 ppm) and thiophene aromatic protons (δ 7.1–7.3 ppm) .
- : Confirms carbonyl carbons (amide C=O at ~168 ppm) and cyclohexene sp² carbons (~125 ppm) .
- HRMS (ESI): Validates molecular formula (e.g., [M+H] at m/z 399.1784 for C₂₁H₂₆N₃O₂S) .
- FT-IR: Detects amide N–H stretch (~3300 cm) and C=O stretch (~1650 cm) .
Basic: How to screen this compound for biological activity in initial studies?
Methodological Answer:
- In vitro assays: Use cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Antimicrobial testing: Follow CLSI guidelines for bacterial strains (e.g., E. coli, S. aureus) using agar dilution methods .
- Enzyme inhibition: Screen against kinases (e.g., EGFR) via fluorescence-based assays (Z′-factor >0.5) .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Multi-spectral cross-validation: Combine NMR to resolve overlapping signals (e.g., pyrazole vs. thiophene protons) .
- X-ray crystallography: Resolve ambiguous stereochemistry (e.g., cyclohexene geometry) with single-crystal diffraction (R-factor <0.05) .
- DFT calculations: Compare computed vs. experimental IR/NMR spectra using Gaussian09 (B3LYP/6-31G*) to confirm tautomers .
Advanced: What computational strategies optimize reaction pathways for this compound?
Methodological Answer:
- Quantum chemical modeling: Use Gaussian or ORCA to map reaction coordinates (e.g., amidation activation energy) and identify rate-limiting steps .
- Machine learning (ML): Train models on PubChem data to predict optimal solvents/catalysts (e.g., random forest regression with R² >0.85) .
- Molecular dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction yields using GROMACS .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified pyrazole (e.g., 3-CF₃ vs. 3,5-dimethyl) or thiophene (e.g., 2-thienyl vs. 3-thienyl) groups .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., amide oxygen) .
- 3D-QSAR: Build CoMFA/CoMSIA models with SYBYL-X (q² >0.6) to correlate substituent bulk with bioactivity .
Advanced: How to apply design of experiments (DoE) for optimizing synthetic conditions?
Methodological Answer:
- Factor screening: Use Plackett-Burman design to test variables (temperature, solvent, catalyst loading) with ANOVA (p<0.05) .
- Response surface methodology (RSM): Central composite design (CCD) maximizes yield (e.g., 65%→82%) by optimizing time (24→18 hr) and temperature (40→50°C) .
- Robustness testing: Vary factors ±10% (e.g., reagent purity) to ensure process reliability (RSD <5%) .
Advanced: What protocols assess the compound’s stability under varying conditions?
Methodological Answer:
- Thermal stability: Use TGA/DSC to determine decomposition onset temperature (e.g., >200°C) .
- pH stability: Incubate in buffers (pH 1–13) for 48 hr; monitor degradation via HPLC-MS (e.g., amide hydrolysis at pH >10) .
- Photostability: Expose to UV light (ICH Q1B) and quantify degradation products (e.g., thiophene ring oxidation) .
Advanced: How to investigate reaction mechanisms for key synthetic steps?
Methodological Answer:
- Kinetic isotope effects (KIE): Compare for proton transfer steps (e.g., amidation) to identify mechanism (e.g., concerted vs. stepwise) .
- In situ IR spectroscopy: Monitor carbonyl intermediates during cyclohexenecarboxamide formation .
- DFT transition-state analysis: Calculate activation barriers for competing pathways (e.g., SN1 vs. SN2 alkylation) .
Advanced: How to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target identification: Use thermal shift assays (TSA) to screen protein targets (e.g., kinases) .
- CRISPR-Cas9 knockouts: Validate target relevance in cell lines (e.g., EGFR-KO HeLa) .
- Molecular docking: AutoDock Vina predicts binding modes (e.g., pyrazole-thiophene moiety in ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
